Dibutyltin methoxide

Übersicht

Beschreibung

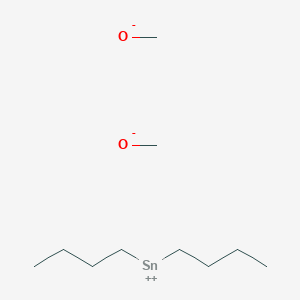

Dibutyltin methoxide is an organotin compound with the chemical formula (C₄H₉)₂Sn(OCH₃)₂. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. Organotin compounds, including this compound, are known for their versatility and effectiveness as catalysts and reagents in organic synthesis.

Vorbereitungsmethoden

Dibutyltin methoxide can be synthesized through several methods. One common synthetic route involves the reaction of dibutyltin oxide with methanol. The reaction typically occurs under reflux conditions, where dibutyltin oxide is dissolved in methanol and heated to promote the formation of this compound. The reaction can be represented as follows:

(C4H9)2SnO+2CH3OH→(C4H9)2Sn(OCH3)2+H2O

Industrial production methods often involve the use of organotin chlorides, such as dibutyltin dichloride, which react with methanol in the presence of a base to form this compound. This method allows for large-scale production and is commonly used in industrial settings.

Analyse Chemischer Reaktionen

Dibutyltin methoxide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form dibutyltin oxide and methanol. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or oxygen.

Substitution: The methoxide groups in this compound can be substituted with other nucleophiles, such as halides or alkoxides, to form different organotin compounds.

Hydrolysis: this compound can undergo hydrolysis in the presence of water to form dibutyltin oxide and methanol.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., halides), and acidic or basic conditions for hydrolysis. The major products formed from these reactions include dibutyltin oxide, substituted organotin compounds, and methanol.

Wissenschaftliche Forschungsanwendungen

Dibutyltin methoxide has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterification, transesterification, and polymerization. Its ability to promote regioselective reactions makes it valuable in the synthesis of complex organic molecules.

Biology: this compound is used in the study of enzyme inhibition and protein modification. It can interact with biological molecules, providing insights into their structure and function.

Medicine: Research has explored the potential of this compound in drug development, particularly in the synthesis of organotin-based pharmaceuticals with anticancer and antimicrobial properties.

Industry: It is used as a stabilizer and catalyst in the production of plastics, coatings, and adhesives. Its effectiveness in promoting polymerization reactions makes it valuable in the manufacturing of various industrial products.

Wirkmechanismus

The mechanism of action of dibutyltin methoxide involves its ability to coordinate with various substrates and promote chemical reactions. The tin atom in this compound can form coordination complexes with nucleophiles, facilitating the transfer of functional groups and promoting reaction pathways. The molecular targets and pathways involved depend on the specific reaction and substrate, but generally involve the activation of nucleophiles and the stabilization of transition states.

Vergleich Mit ähnlichen Verbindungen

Dibutyltin methoxide can be compared with other organotin compounds, such as dibutyltin oxide, dibutyltin dichloride, and dibutyltin dilaurate. These compounds share similar chemical properties and applications but differ in their reactivity and specific uses:

Dibutyltin oxide: Used as a catalyst in esterification and transesterification reactions. It is a solid compound, whereas this compound is a liquid.

Dibutyltin dichloride: Used in the synthesis of other organotin compounds. It is more reactive than this compound and is often used as a starting material in organotin chemistry.

Dibutyltin dilaurate: Used as a curing catalyst in the production of polyurethanes and silicones. It is known for its effectiveness in promoting polymerization reactions.

This compound is unique in its ability to act as a versatile catalyst and reagent in various chemical reactions, making it valuable in both research and industrial applications.

Biologische Aktivität

Dibutyltin methoxide (DBTM), a member of the organotin compound family, has garnered attention for its diverse biological activities. This article synthesizes current knowledge regarding its biological effects, including toxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a central tin atom bonded to two butyl groups and one methoxide group. This structure influences its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : DBTM has demonstrated significant antifungal and antibacterial properties.

- Toxicological Effects : It is associated with various toxic effects, particularly neurotoxicity and immunotoxicity.

- Antioxidant Properties : Some studies suggest that organotin compounds can exhibit antioxidant activity.

Antimicrobial Activity

DBTM has been studied for its antifungal effects against various pathogens. For example, research indicates that organotin compounds, including dibutyltin derivatives, show effectiveness against strains such as Candida albicans and Aspergillus fumigatus.

| Compound Type | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dibutyltin | Candida albicans | 0.49 µg/mL |

| Dibutyltin | Aspergillus fumigatus | 1.95 µg/mL |

These results indicate that dibutyltin compounds can be effective in inhibiting the growth of pathogenic fungi, making them potential candidates for antifungal therapies .

Toxicological Effects

The toxicity of this compound is a significant concern. Studies have shown that it can lead to:

- Neurotoxicity : Exposure to dibutyltin compounds has been linked to neurological disorders in both animal models and human cases. Symptoms include disorientation and cognitive impairment .

- Hepatotoxicity : Dibutyltin is metabolized in the liver, leading to the accumulation of toxic metabolites that can cause liver damage .

- Immunotoxicity : Organotin compounds have been shown to impair immune function, raising concerns about their safety in therapeutic applications .

The acute oral toxicity of this compound has been evaluated in various studies, with reported LD50 values ranging from 510 mg/kg to 3088 mg/kg in rats, indicating a moderate level of acute toxicity .

Antioxidant Activity

Despite its toxicity, some organotin compounds exhibit antioxidant properties. Research indicates that DBTM can act as a radical scavenger, potentially mitigating oxidative stress in biological systems. This duality presents a complex profile where DBTM may have beneficial effects under controlled conditions while posing risks at higher exposures .

Case Studies

- Acute Organotin Poisoning : A case study reported neurological manifestations in a worker exposed to dibutyltin during tank cleaning operations. Symptoms included disorientation and hallucinations, highlighting the neurotoxic potential of dibutyltin compounds .

- In Vitro Studies : Various studies have explored the antiproliferative effects of organotin complexes on cancer cell lines. For instance, certain dibutyltin derivatives showed promising results in inhibiting the proliferation of human cancer cells while inducing apoptosis through mechanisms involving DNA damage .

Eigenschaften

IUPAC Name |

dibutyltin(2+);methanolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2CH3O.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H3;/q;;2*-1;+2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDVQYBUEVYUCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn+2]CCCC.C[O-].C[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-55-6 | |

| Record name | Dibutyltin dimethoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.